molecular formula C8H14N4O B12627372 1H-Pyrazole-4-carboxaMide, 5-aMino-1-(2-Methylpropyl)-

1H-Pyrazole-4-carboxaMide, 5-aMino-1-(2-Methylpropyl)-

Cat. No.: B12627372
M. Wt: 182.22 g/mol
InChI Key: ZGUOXDFUBHACIO-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- is a heterocyclic compound with a pyrazole ring structure. This compound is known for its versatile applications in organic synthesis and medicinal chemistry due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it has been studied as a pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants of FGFRs (Fibroblast Growth Factor Receptors). This interaction leads to the inhibition of FGFR signaling pathways, which play a critical role in various cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a pan-FGFR covalent inhibitor sets it apart from other similar compounds .

Biological Activity

1H-Pyrazole-4-carboxamide, specifically the derivative 5-amino-1-(2-methylpropyl)-, has garnered attention due to its potential biological activities, particularly in oncology as a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. This compound is part of a broader class of pyrazole derivatives that exhibit various pharmacological properties, including anti-inflammatory and anticancer activities.

The compound's chemical structure is characterized by the following attributes:

  • Molecular Formula : C10H18N4O
  • Molecular Weight : 210.28 g/mol
  • CAS Number : 2171315-46-9

The primary mechanism through which 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide exerts its biological effects is through the inhibition of FGFRs. Aberrant activation of FGFRs is implicated in various cancers, making them a target for therapeutic intervention. The compound has shown to bind covalently to FGFRs, particularly targeting both wild-type and mutant forms, thus overcoming common resistance mechanisms associated with FGFR inhibitors.

Anticancer Activity

Recent studies highlight the compound's efficacy against several cancer cell lines:

Cell Line IC50 (nM)
NCI-H520 (Lung)19
SNU-16 (Gastric)59
KATO III (Gastric)73

The IC50 values indicate that the compound effectively inhibits cell proliferation at nanomolar concentrations, suggesting strong anticancer potential. Notably, a representative compound from this series demonstrated nanomolar activity against various FGFRs:

FGFR Type IC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F62

These findings underscore the compound's potential as a therapeutic agent in treating cancers associated with FGFR dysregulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the pyrazole ring and substituents significantly influence biological activity. The presence of the amino group and the specific alkyl chain enhances binding affinity and selectivity towards FGFRs.

Case Studies

A study published in Frontiers in Chemistry explored a series of synthesized pyrazole derivatives, including 5-amino-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide. The research demonstrated that these compounds exhibited not only anticancer properties but also anti-inflammatory effects, broadening their therapeutic applications .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-1-(2-methylpropyl)pyrazole-4-carboxamide

InChI

InChI=1S/C8H14N4O/c1-5(2)4-12-7(9)6(3-11-12)8(10)13/h3,5H,4,9H2,1-2H3,(H2,10,13)

InChI Key

ZGUOXDFUBHACIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C=N1)C(=O)N)N

Origin of Product

United States

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